molecular formula C9H10Cl2OS B8550248 2-Chloro-5-(5-chloropentanoyl)thiophene

2-Chloro-5-(5-chloropentanoyl)thiophene

Cat. No.: B8550248
M. Wt: 237.15 g/mol
InChI Key: YUMHHYKSFGRAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(5-chloropentanoyl)thiophene is a chlorinated thiophene derivative of high interest in advanced chemical synthesis and pharmaceutical research. This compound features a thiophene ring system substituted with chlorine atoms at the 2-position and a 5-chloropentanoyl side chain, making it a valuable bifunctional intermediate. Its molecular structure allows it to undergo various coupling reactions, making it a potential key building block in the development of novel active molecules. While the specific biological activity of this exact compound is not detailed in the literature, thiophene derivatives are widely investigated in medicinal chemistry for their diverse pharmacological properties. Research into similar chlorinated thiophenes has shown their utility as intermediates in the synthesis of compounds evaluated for antiviral activity . Furthermore, such structures are common in the development of potential therapeutics, as seen in patents describing complex molecules incorporating substituted thiophene moieties for various applications . The reactive chloromethyl and acyl chloride groups present in its structure make it a versatile precursor for constructing more complex heterocyclic systems. This product is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C9H10Cl2OS

Molecular Weight

237.15 g/mol

IUPAC Name

5-chloro-1-(5-chlorothiophen-2-yl)pentan-1-one

InChI

InChI=1S/C9H10Cl2OS/c10-6-2-1-3-7(12)8-4-5-9(11)13-8/h4-5H,1-3,6H2

InChI Key

YUMHHYKSFGRAIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-5-arylthiophenes (e.g., 2-Chloro-5-(4-methylphenyl)thiophene) Substituent at 5-position: Aryl groups (e.g., methylphenyl, methoxyphenyl) . These derivatives are often used in organic electronics .

Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate Substituents: Cyano, oxo, and trimethoxyphenyl groups. Impact: Polar groups like cyano and oxo increase dipole interactions, affecting solubility and biological activity. The trimethoxyphenyl moiety contributes to π-π stacking and hydrogen bonding .

2-Chloro-5-methylthiophene

  • Substituent at 5-position: Methyl group.
  • Impact : The methyl group is electron-donating, slightly activating the thiophene ring toward electrophilic substitution compared to chlorine’s deactivating effect .

2-Chloro-5-(5-chloropentanoyl)thiophene :

  • Substituent at 5-position: 5-chloropentanoyl chain (Cl(CH₂)₄CO-).
  • Impact: The chlorinated aliphatic chain introduces both electron-withdrawing effects (via Cl) and flexibility. This may reduce crystallinity compared to aryl-substituted analogs but improve solubility in nonpolar solvents. The acyl group enables participation in nucleophilic acyl substitutions, expanding synthetic utility .

Physicochemical Properties

Property This compound 2-Chloro-5-arylthiophenes 2-Chloro-5-methylthiophene
Electron Effects Strongly electron-withdrawing Moderate (aryl-dependent) Mildly electron-donating (methyl)
Solubility Moderate in polar solvents Low (aryl groups hinder solubility) High in organic solvents
Thermal Stability Lower (flexible chain) High (rigid aryl groups) Moderate
Reactivity Electrophilic substitution at 3-position Directed by aryl substituents Activated at 3- and 4-positions

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-5-(5-chloropentanoyl)thiophene with high yield and purity?

Answer:
The synthesis typically involves reacting thiophene derivatives with halogenated alkanoyl halides. A common method uses 5-chloropentyl bromide and a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C). Solvent choice (e.g., DMF or acetonitrile) and reaction time (12–24 hours) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitoring reaction progress with TLC and confirming structure via NMR (¹H/¹³C) and mass spectrometry is recommended .

Advanced: How can researchers resolve contradictions in reported reaction yields when varying solvents or catalysts?

Answer:
Contradictions often arise from solvent polarity effects or catalyst efficiency. For example, dichloromethane (non-polar) may favor slower, selective reactions, while DMF (polar aprotic) accelerates nucleophilic substitutions but risks side reactions. Systematic screening using a Design of Experiments (DoE) approach can isolate variables. For instance, compare yields across solvents (DMF vs. acetonitrile) while fixing other parameters. Catalyst optimization (e.g., switching from K₂CO₃ to Cs₂CO₃) may enhance reactivity in sterically hindered systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and carbonyl groups (δ 170–180 ppm).
  • IR Spectroscopy : Confirms C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Validates molecular ion peaks (e.g., m/z 188.72 for [M]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency (C₉H₁₃ClS) .

Advanced: How do substituents on the thiophene ring influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing chlorine substituent activates the thiophene ring toward electrophilic substitutions at the α-position. In Suzuki-Miyaura couplings, the chloro group directs palladium catalysts to specific sites, while the pentanoyl chain may sterically hinder bulky reactants. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots further clarifies electronic contributions .

Basic: What are the key considerations for designing a scalable laboratory synthesis?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reproducibility for gram-scale synthesis.
  • Catalyst Recovery : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.
  • Solvent Recycling : Opt for low-boiling solvents (e.g., acetonitrile) for easier distillation.
  • In-line Analytics : Implement FTIR or HPLC to monitor intermediates in real time .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for possible transition states (e.g., chlorination at C3 vs. C4).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to electrophilic attack.
  • NBO Analysis : Quantifies hyperconjugative interactions stabilizing specific intermediates. Compare with experimental halogenation outcomes (e.g., using NCS or Cl₂) .

Basic: How can researchers assess purity post-synthesis?

Answer:

  • HPLC/GC : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Melting Point Analysis : Sharp melting points (e.g., 146–150°C) indicate crystallinity and purity.
  • XRD : Confirms crystalline structure and absence of polymorphs .

Advanced: What strategies mitigate side reactions during functionalization?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
  • Low-Temperature Conditions : Slow kinetically favored side reactions (e.g., –78°C for lithiation).
  • Catalyst Tuning : Use Pd(OAc)₂/XPhos for selective cross-couplings over homocoupling .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Antimicrobial Agents : Tested against Gram-positive bacteria (MIC ~5 µg/mL).
  • Anticancer Probes : Inhibits kinase pathways (e.g., EGFR) in vitro (IC₅₀ ~10 µM).
  • PET Tracers : Radiolabeled derivatives (¹⁸F) for imaging amyloid plaques .

Advanced: How do solvent polarity and temperature affect stereochemical outcomes?

Answer:

  • Solvent Polarity : Polar solvents stabilize charged transition states, favoring SN2 mechanisms (inversion). Non-polar solvents may allow SN1 pathways (racemization).
  • Temperature : Lower temperatures (<0°C) reduce entropy-driven side reactions. Arrhenius plots (ln(k) vs. 1/T) quantify activation barriers for competing pathways .

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